2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine
Description
2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine is an organic compound that belongs to the class of pyrazines Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products This particular compound features a fluorophenyl group attached to a methoxy group, which is further connected to a methylpyrazine ring
Properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]-3-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9-12(15-6-5-14-9)16-8-10-3-2-4-11(13)7-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYPIVWTNOPSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 3-methylpyrazine.
Reaction Conditions: The 3-fluorophenol is first converted to its corresponding methoxy derivative using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The methoxy derivative is then coupled with 3-methylpyrazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy and methylpyrazine moieties contribute to its overall stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine can be compared with other similar compounds such as:
- 2-[(2-Fluorophenyl)methoxy]-3-methylpyrazine
- 2-[(4-Fluorophenyl)methoxy]-3-methylpyrazine
- 2-[(3-Fluorophenyl)methoxy]-4-methylpyrazine
These compounds share similar structural features but differ in the position of the fluorine atom or the methyl group. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .
Biological Activity
2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its mechanisms and effects on various biological systems is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C10H10F N2O
- Molecular Weight : 192.20 g/mol
- CAS Number : 2199135-23-2
The compound features a pyrazine ring substituted with a fluorophenyl group and a methoxy group, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may interact with various receptors, altering cellular signaling pathways that are crucial for maintaining homeostasis.
- Antimicrobial Properties : Preliminary studies indicate possible antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
In Vitro Studies
Recent research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:
- Cytotoxicity : In cancer cell lines, the compound showed dose-dependent cytotoxic effects, particularly against breast and lung cancer cells.
- Enzymatic Activity : It was found to inhibit xanthine oxidase, an enzyme involved in oxidative stress, suggesting potential applications in managing oxidative stress-related disorders.
In Vivo Studies
While in vitro studies provide insight, in vivo studies are essential for understanding the compound's efficacy and safety profile:
- Animal Models : In murine models, administration of the compound resulted in reduced tumor growth rates compared to control groups.
- Pharmacokinetics : Studies indicated favorable absorption and distribution characteristics, with a half-life suitable for therapeutic use.
Case Studies
- Cancer Treatment : A study involving human breast cancer xenografts treated with this compound showed a significant reduction in tumor size, highlighting its potential as an anticancer agent.
- Inflammatory Diseases : In models of inflammatory bowel disease, the compound demonstrated anti-inflammatory effects by downregulating pro-inflammatory cytokines.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methoxy-3-methylpyrazine | Methoxy and methyl groups | Antioxidant properties |
| 3-Fluorophenylmethanol | Fluorophenyl group | Moderate antibacterial effect |
| 4-(Trifluoromethyl)phenol | Trifluoromethyl group | Antifungal activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
